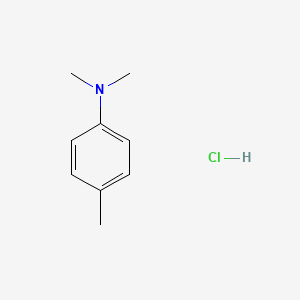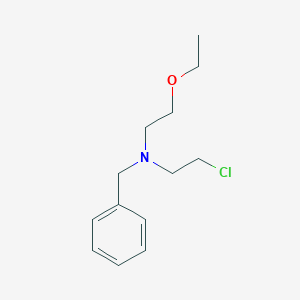
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine is an organic compound with the molecular formula C13H21Cl2NO. It is a derivative of benzylamine, characterized by the presence of a benzyl group, a chloroethyl group, and an ethoxyethyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine typically involves the reaction of benzylamine with 2-chloroethyl chloride and 2-ethoxyethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Benzaldehyde or benzoic acid.
Reduction Reactions: The corresponding amine.
Applications De Recherche Scientifique
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, neurotransmitter release, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-chloro-N-(2-chloroethyl)ethanamine: Similar structure but with a chloroethyl group instead of an ethoxyethyl group.
N-Benzyl-N,N-bis(2-chloroethyl)amine: Contains two chloroethyl groups instead of one chloroethyl and one ethoxyethyl group.
Uniqueness
N-Benzyl-2-chloro-N-(2-ethoxyethyl)ethanamine is unique due to the presence of the ethoxyethyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the ethoxyethyl group plays a crucial role in the compound’s activity or function.
Propriétés
Numéro CAS |
6336-90-9 |
|---|---|
Formule moléculaire |
C13H20ClNO |
Poids moléculaire |
241.76 g/mol |
Nom IUPAC |
N-benzyl-N-(2-chloroethyl)-2-ethoxyethanamine |
InChI |
InChI=1S/C13H20ClNO/c1-2-16-11-10-15(9-8-14)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3 |
Clé InChI |
IHVCRKSDSUJVFG-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN(CCCl)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



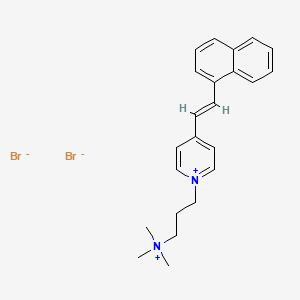
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
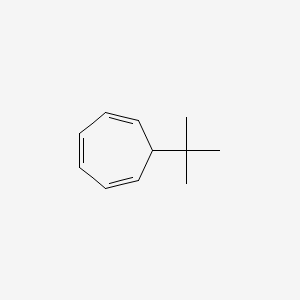
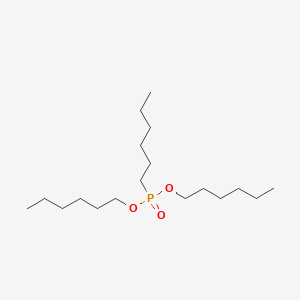

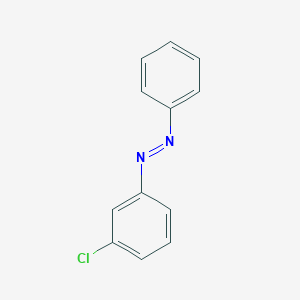


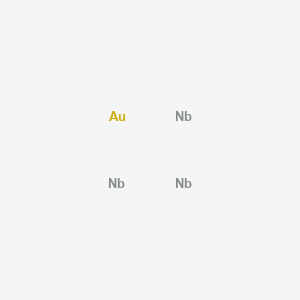

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)

